molecular formula C17H23N3O3 B8099686 (2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate

(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B8099686
M. Wt: 317.4 g/mol
InChI Key: BVRPESWOSNFUCJ-LKTVYLICSA-N
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Description

Compound “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of high trans styrene-butadiene rubber with natural or synthetic cis 1,4-polyisoprene rubber and cis 1,4-polybutadiene rubber . The process involves the sequential addition of precipitated silica and specified carbon blacks to the rubber composition .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is optimized for large-scale manufacturing. The process ensures the consistent quality and properties of the compound, making it suitable for various applications, including tire tread and sidewall component applications .

Chemical Reactions Analysis

Types of Reactions: Compound “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” undergoes several types of chemical reactions, including:

    Oxidation: The compound reacts with oxygen to form oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxygen or other oxidizing agents, while reduction reactions may require reducing agents such as hydrogen or metal hydrides .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Compound “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological and chemical effects, depending on the context and application .

Comparison with Similar Compounds

These compounds share similarities in their chemical structure and properties, but “(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate” is unique in its specific composition and applications.

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-azaniumyl-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-10(2)15(18)16(21)20-14(17(22)23)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9-10,14-15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRPESWOSNFUCJ-LKTVYLICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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